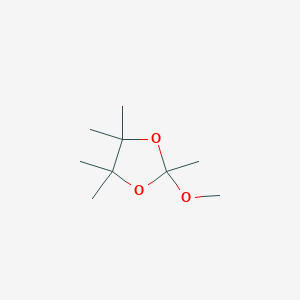![molecular formula C12H18N2O4S B14182901 N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide CAS No. 919996-87-5](/img/structure/B14182901.png)
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions, making it valuable in coordination chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide typically involves the reaction of 3-phenylpropylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with hydroxylamine to introduce the hydroxamic acid functionality. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its therapeutic potential in treating diseases involving metal ion dysregulation.
Industry: Utilized in the development of metal ion sensors and separation processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloproteases by binding to the metal ion in the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-3-phenylpropanamide: Lacks the sulfonamide group, making it less effective in certain applications.
N-Hydroxy-3-(3-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-Hydroxy-3-(3-phenylpropyl)benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
Uniqueness
N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide is unique due to the presence of both the hydroxamic acid and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
919996-87-5 |
|---|---|
Formule moléculaire |
C12H18N2O4S |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
N-hydroxy-3-(3-phenylpropylsulfamoyl)propanamide |
InChI |
InChI=1S/C12H18N2O4S/c15-12(14-16)8-10-19(17,18)13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,13,16H,4,7-10H2,(H,14,15) |
Clé InChI |
WJOBONKYFQTZEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCNS(=O)(=O)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)
